
Application Note: Structural Confirmation of
Sofosbuvir Impurity G using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256 Get Quote

AN-2025-12-06

Abstract
This application note provides a detailed protocol for the structural confirmation of Sofosbuvir
impurity G, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for

the unambiguous determination of molecular structure. This document outlines the

experimental procedures for acquiring and analyzing a suite of one-dimensional (1D) and two-

dimensional (2D) NMR spectra, including ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC). The presented data, methodologies, and interpretation

framework are intended to guide researchers, scientists, and drug development professionals

in the comprehensive structural characterization of Sofosbuvir and its related impurities.

Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C

virus (HCV) infection.[1] It is a prodrug that is metabolized in the liver to its active form, which

then inhibits the HCV NS5B RNA-dependent RNA polymerase.[2] During the synthesis and

storage of Sofosbuvir, various impurities can be formed, which must be identified and

characterized to ensure the quality, safety, and efficacy of the drug product. Sofosbuvir
impurity G is a diastereoisomer of Sofosbuvir, with the same molecular formula

(C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ).[3][4][5] Due to the stereochemical
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difference, Impurity G may exhibit different pharmacological and toxicological properties,

making its unambiguous identification crucial.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule.[6][7] This application note details the use of a

comprehensive set of NMR experiments for the structural confirmation of Sofosbuvir impurity
G.

Chemical Structures
Compound Structure

Sofosbuvir

Sofosbuvir Impurity G

A diastereoisomer of Sofosbuvir. The exact

stereochemical difference would be confirmed

by the NMR analysis, likely at the phosphorus

center or the L-alanine moiety.

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of Sofosbuvir impurity G reference standard.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆

(DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range

of compounds and for its chemical shift range.[8][9]

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrumentation
All NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a

400 MHz or 500 MHz instrument equipped with a broadband probe.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_nucleic_acids
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594251/
https://www.benchchem.com/product/b1142256?utm_src=pdf-body
https://www.benchchem.com/product/b1142256?utm_src=pdf-body
https://www.benchchem.com/product/b1142256?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36223954/
https://www.jstage.jst.go.jp/article/cpb/70/12/70_c22-00639/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR Experiments
¹H NMR Spectroscopy

Purpose: To identify the number and type of protons and their neighboring environments.

Protocol:

Tune and match the probe for the ¹H frequency.

Acquire a standard ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 16 ppm

Acquisition time: 2-3 s

Relaxation delay: 5 s

Number of scans: 16-64

Process the spectrum with an appropriate window function (e.g., exponential multiplication

with a line broadening of 0.3 Hz).

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

Purpose: To identify the number and type of carbon atoms.

Protocol:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters:

Pulse sequence: zgpg30

Spectral width: 240 ppm

Acquisition time: 1-2 s

Relaxation delay: 2 s

Number of scans: 1024-4096

Process the spectrum with an appropriate window function (e.g., exponential multiplication

with a line broadening of 1-2 Hz).

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

³¹P NMR Spectroscopy

Purpose: To observe the phosphorus atom and its environment, which is critical for

distinguishing diastereoisomers.

Protocol:

Tune and match the probe for the ³¹P frequency.

Acquire a proton-decoupled ³¹P NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 100 ppm

Relaxation delay: 5 s

Number of scans: 128-256

Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
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¹⁹F NMR Spectroscopy

Purpose: To observe the fluorine atom on the ribose moiety.

Protocol:

Tune and match the probe for the ¹⁹F frequency.

Acquire a proton-decoupled ¹⁹F NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 50 ppm

Relaxation delay: 2 s

Number of scans: 64-128

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

2D NMR Experiments
COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton couplings (J-couplings) within the same spin system.

Protocol:

Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

Typical parameters:

Pulse sequence: cosygpqf

Spectral width: 12 ppm in both dimensions

Number of increments: 256-512 in F1
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Number of scans: 8-16 per increment

Process the data with a sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Protocol:

Acquire a standard gradient-enhanced HSQC spectrum.

Typical parameters:

Pulse sequence: hsqcedetgpsisp2.3

Spectral width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

Number of increments: 256-512 in F1

Number of scans: 16-32 per increment

Process the data with a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

Protocol:

Acquire a standard gradient-enhanced HMBC spectrum.

Typical parameters:

Pulse sequence: hmbcgpndqf

Spectral width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)
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Number of increments: 256-512 in F1

Number of scans: 32-64 per increment

Process the data with a sine-bell window function in both dimensions.

Data Presentation
The following tables summarize the expected NMR data for Sofosbuvir and the anticipated

differences for Impurity G. The exact chemical shifts for Impurity G would need to be

determined experimentally.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment
Sofosbuvir δ
(ppm)

Impurity G δ
(ppm)
(Expected)

Multiplicity J (Hz)

H-6 (Uracil) 7.90 ~7.9 d 8.1

Phenyl-H 7.40-7.20 ~7.4-7.2 m

H-1' 6.15 ~6.1 t 8.0

H-5 (Uracil) 5.65 ~5.6 d 8.1

NH (Alanine) 5.10 Shifted t 9.5

CH (Isopropyl) 4.80 Shifted sept 6.2

H-5'a, H-5'b 4.30-4.15 ~4.3-4.1 m

H-3' 4.10 ~4.1 t 9.0

CH (Alanine) 3.90 Shifted m

CH₃ (Alanine) 1.25 Shifted d 7.0

CH₃ (Isopropyl) 1.20, 1.18 Shifted d, d 6.2

CH₃-2' 1.10 ~1.1 d 22.5

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
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Assignment Sofosbuvir δ (ppm)
Impurity G δ (ppm)
(Expected)

C=O (Isopropyl) 172.5 Shifted

C-4 (Uracil) 163.5 ~163.5

C-2 (Uracil) 150.5 ~150.5

Phenyl-C 150.0-120.0 ~150-120

C-6 (Uracil) 140.5 ~140.5

C-2' 124.0 (d, J=250 Hz) ~124.0

C-5 (Uracil) 101.5 ~101.5

C-4' 85.0 ~85.0

C-1' 83.0 ~83.0

CH (Isopropyl) 68.5 Shifted

C-5' 63.0 ~63.0

C-3' 60.5 ~60.5

CH (Alanine) 50.0 Shifted

CH₃ (Alanine) 21.5 Shifted

CH₃ (Isopropyl) 21.0, 20.8 Shifted

CH₃-2' 16.5 ~16.5

Table 3: ³¹P and ¹⁹F NMR Data (DMSO-d₆)

Nucleus Sofosbuvir δ (ppm)
Impurity G δ (ppm)
(Expected)

³¹P 3.5 Significantly Shifted

¹⁹F -158.0 Minor Shift
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Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of

Sofosbuvir Impurity G using the acquired NMR data.

Data Interpretation & Structure Elucidation

¹H NMR

Fragment Analysis (Uracil, Ribose, Phenyl, Alanine)

¹³C NMR ³¹P NMR ¹⁹F NMR

COSY

Establish Connectivity

HSQC HMBC

Determine Relative Stereochemistry

Confirm Structure of Impurity G

Click to download full resolution via product page

Caption: Workflow for NMR-based structural confirmation.

Interpretation of Results
¹H and ¹³C NMR: The initial comparison of the ¹H and ¹³C NMR spectra of Impurity G with

that of Sofosbuvir will confirm the presence of the same basic molecular framework (uracil,

fluorinated ribose, phenyl phosphoramidate, and L-alanine isopropyl ester moieties). Key

differences in chemical shifts, particularly for the protons and carbons near the chiral centers

(the phosphorus atom and the alanine moiety), will indicate the diastereomeric relationship.
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³¹P NMR: The ³¹P NMR spectrum is expected to show a single, distinct peak. The chemical

shift of this peak will be a critical indicator of the stereochemistry at the phosphorus center

and is expected to be significantly different from that of Sofosbuvir.

¹⁹F NMR: The ¹⁹F NMR will confirm the presence of the fluorine atom on the ribose ring. A

minor shift compared to Sofosbuvir may be observed.

COSY: The COSY spectrum will establish the proton-proton coupling networks, confirming

the spin systems of the uracil, ribose, phenyl, and alanine isopropyl ester fragments.

HSQC: The HSQC spectrum will correlate each proton to its directly attached carbon,

allowing for the unambiguous assignment of the carbon signals.

HMBC: The HMBC spectrum is crucial for piecing the fragments together. It will show long-

range correlations that establish the connectivity between the uracil base and the ribose (H-

1' to C-2 and C-6), the ribose and the phosphate group (H-5' to P), and the phosphate group

to the alanine and phenyl moieties.

By integrating the data from all these experiments, a complete and unambiguous structural

assignment of Sofosbuvir Impurity G can be achieved, confirming its identity as a

diastereoisomer of Sofosbuvir.

Signaling Pathway Analogy for Structural
Elucidation
The process of elucidating the structure from the NMR data can be visualized as a signaling

pathway, where different pieces of information converge to confirm the final structure.
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NMR Data Inputs Structural Analysis Steps

1D NMR
(¹H, ¹³C, ³¹P, ¹⁹F) Identify Molecular Fragments

Chemical Shifts
& Multiplicities

2D NMR
(COSY, HSQC, HMBC)

Assemble Fragments

Correlation Peaks

Define Stereochemistry

J-Couplings
NOE (if acquired) Confirmed Structure

of Impurity G

Click to download full resolution via product page

Caption: Logical flow from NMR data to structure confirmation.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for

the structural confirmation of Sofosbuvir impurity G. The detailed protocols and expected

data presented in this application note serve as a comprehensive guide for analytical scientists

in the pharmaceutical industry. The key to differentiating the diastereomers lies in the careful

analysis of chemical shift differences, particularly in the ³¹P NMR spectrum, and the complete

assignment of all signals through 2D correlation experiments. This rigorous structural

elucidation is essential for ensuring the quality and safety of Sofosbuvir drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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